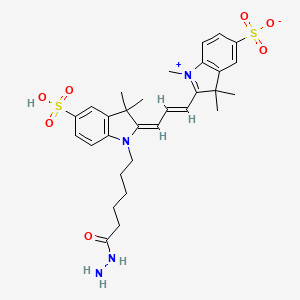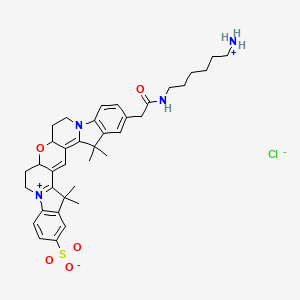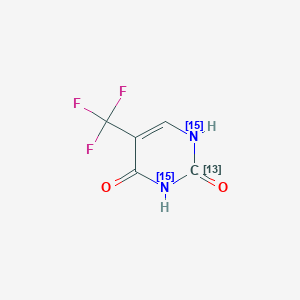
Sulfabrom-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfabrom is a long-acting sulfonamide used for the treatment of coccidiosis and various bacterial infections in poultry, swine, and cattle . The deuterium labeling in Sulfabrom-d4 makes it particularly useful in scientific research, especially in studies involving stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfabrom-d4 involves the incorporation of deuterium atoms into the Sulfabrom molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chemical engineering techniques to ensure the efficient and cost-effective production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfabrom-d4, like other sulfonamides, can undergo various chemical reactions including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
Sulfabrom-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of sulfonamides in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of sulfonamides in the body.
Industry: Applied in the development of new drugs and therapeutic agents, as well as in quality control and regulatory compliance
Mécanisme D'action
Sulfabrom-d4, like other sulfonamides, exerts its effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, this compound effectively prevents the bacteria from synthesizing folic acid, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to Sulfabrom-d4 include:
Sulfamethazine: Another sulfonamide used in veterinary medicine.
Sulfadiazine: Often used in combination with other drugs to treat infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat bacterial infections
Uniqueness
What sets this compound apart from these similar compounds is its deuterium labeling. This labeling provides unique advantages in scientific research, such as improved stability and the ability to trace the compound in complex biological systems .
Propriétés
Formule moléculaire |
C12H13BrN4O2S |
|---|---|
Poids moléculaire |
361.25 g/mol |
Nom IUPAC |
4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |
InChI |
InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17)/i3D,4D,5D,6D |
Clé InChI |
KWXCNODTHBHSIQ-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=C(C(=N2)C)Br)C)[2H] |
SMILES canonique |
CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)


![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)


